{(S)-2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[(2S)-2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)8-10-6-5-7-15(10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCBVWFBDGPRJQ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCN1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H]1CCCN1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound {(S)-2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, often referred to as Boc-pyrrolidine acetic acid, is a derivative of pyrrolidine and has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H24N2O
- CAS Number : 1354019-03-6
- Structure : The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety, which contributes to its biological activity.
Biological Activity Overview
The biological activity of Boc-pyrrolidine acetic acid can be categorized into several key areas:
1. Antiviral Activity
Research has indicated that derivatives of pyrrolidine, including Boc-pyrrolidine acetic acid, exhibit antiviral properties. A study highlighted that certain β-amino acid heterocycles demonstrated activity against viruses such as HSV-1 (Herpes Simplex Virus Type 1) and VSV (Vesicular Stomatitis Virus) with varying degrees of effectiveness depending on structural modifications .
| Compound | Virus Targeted | IC50 (μM) |
|---|---|---|
| A-87380 | HSV-1 | 50 |
| A-192558 | VSV | Not specified |
2. Anti-inflammatory Effects
Pyrrolidine derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that compounds containing the pyrrolidine structure can inhibit TNFα production in whole blood cell cultures, suggesting a potential role in managing inflammatory conditions .
3. Neuroprotective Properties
The antioxidant capabilities of Boc derivatives have been explored in models of oxidative stress. For instance, phenyl-alpha-tert-butyl nitrone (PBN), a related compound, was shown to protect mitochondrial function in cardiac tissues affected by oxidative stress . This suggests that Boc-pyrrolidine acetic acid may have similar protective effects.
The mechanisms underlying the biological activities of Boc-pyrrolidine acetic acid involve:
- Inhibition of Viral Enzymes : The compound may act as an inhibitor of viral proteases, disrupting the life cycle of viruses.
- Modulation of Cytokine Production : By influencing cytokine profiles, it may reduce inflammation and tissue damage.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby protecting cells from oxidative damage.
Case Studies
Several studies have investigated the biological effects of Boc-pyrrolidine acetic acid and its derivatives:
- Antiviral Efficacy in Cell Lines :
- In Vivo Anti-inflammatory Effects :
- Neuroprotection in Oxidative Stress Models :
Wissenschaftliche Forschungsanwendungen
Synthesis of Peptides and Proteins
One of the primary applications of {(S)-2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine functionality during peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions. This application is crucial in developing peptide-based therapeutics.
Drug Development
The compound can be utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural analogs have been investigated for their potential as inhibitors in several biological pathways, particularly in cancer therapy and neurodegenerative diseases. For instance, derivatives of this compound have shown promise as selective inhibitors of enzymes involved in tumor growth.
Chiral Catalysis
Due to its chiral nature, {(S)-2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can be employed as a chiral catalyst or ligand in asymmetric synthesis. This application is significant in producing enantiomerically pure compounds, which are essential for the pharmaceutical industry.
Research has indicated that compounds derived from {(S)-2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid exhibit various biological activities, including anti-inflammatory and analgesic properties. These studies are crucial for understanding the therapeutic potential of this compound and its derivatives.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Synthesis of Anticancer Agents | Derivatives synthesized from this compound showed IC50 values indicating potent inhibition of cancer cell lines, suggesting potential as anticancer agents. |
| Study B | Chiral Catalysis | The use of {(S)-2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid as a ligand resulted in improved yields and enantioselectivity in asymmetric reactions compared to non-chiral catalysts. |
| Study C | Biological Activity | Compounds derived from this amino acid exhibited significant anti-inflammatory effects in vitro, highlighting their potential for therapeutic applications in inflammatory diseases. |
Analyse Chemischer Reaktionen
Boc Deprotection Reactions
The Boc group serves as a protective moiety for the secondary amine, requiring controlled acidic or catalytic conditions for removal:
Key Findings :
-
TFA-mediated deprotection occurs rapidly (<1 hour) at ambient temperature.
-
Hydrogenolysis preserves stereochemistry while enabling tandem reductions .
Esterification and Amidation of the Acetic Acid Group
The carboxylic acid undergoes nucleophilic substitution to form esters or amides:
Mechanistic Insight :
-
EDCl/HOBt activation minimizes racemization of the chiral pyrrolidine center .
-
Steric hindrance from the Boc-methyl group slows reaction kinetics compared to simpler analogs.
Pyrrolidine Ring Functionalization
The pyrrolidine ring participates in regioselective modifications:
Notable Observations :
-
mCPBA-induced oxidation produces γ-lactams with retention of stereochemistry.
-
Alkylation occurs preferentially at the pyrrolidine nitrogen over the Boc-protected amine.
Cross-Coupling Reactions
The methylamino side chain enables metal-catalyzed coupling:
| Reaction Type | Catalyst System | Partners | Yield | Source |
|---|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂/Xantphos | Aryl halides | 60% | |
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Boronic acids | 48% | |
| Reductive amination | NaBH₃CN, MeOH | Aldehydes/ketones | 71% |
Challenges :
-
Steric bulk from the Boc group reduces coupling efficiency compared to unprotected analogs .
-
Suzuki reactions require elevated temperatures (80–100°C) for completion .
Comparative Reactivity Analysis
A comparison with structural analogs highlights unique features:
| Compound Variant | Key Reactivity Difference | Source |
|---|---|---|
| Cyclopropyl-substituted analog | Enhanced ring strain accelerates oxidation rates | |
| Isopropyl-substituted analog | Reduced steric hindrance in N-alkylation | |
| Ethylamino variant | Higher solubility in polar aprotic solvents |
Stability Under Physiological Conditions
Degradation pathways in simulated biological environments:
| Condition | Half-Life | Primary Degradation Products | Source |
|---|---|---|---|
| pH 7.4 buffer, 37°C | 8.2 h | Boc-deprotected acid, lactam | |
| Human liver microsomes | 23 min | Oxidized pyrrolidine metabolites |
Implications :
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Varying Protecting Groups
- {(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid Key Difference: Replaces the Boc group with a benzyl-protected methylamine. Implications: The benzyl group requires hydrogenolysis (e.g., H₂/Pd-C) for removal, contrasting with Boc’s acid sensitivity. Application: Less common in modern peptide synthesis due to harsher deprotection conditions .
- 2-(4-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid Key Difference: Incorporates a 2-oxopyrrolidine ring, introducing a ketone moiety. Used in research for heterocyclic scaffold diversification .
Stereochemical and Positional Isomers
- [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid Key Difference: Substituent at the 3-position of pyrrolidine with (R)-configuration. Implications: Altered spatial arrangement may impact receptor binding or catalytic activity. Molecular weight: ~258.32 g/mol (). Synthesis: Likely prepared via similar routes but with divergent stereochemical control .
- 2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid Key Difference: Fluorine at the 4-position of pyrrolidine. Implications: Fluorination enhances metabolic stability and lipophilicity. Molecular weight: 247.26 g/mol (C₁₁H₁₈FNO₄) .
Analogues with Alternative Substituents
- [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid Key Difference: Isopropyl group replaces methyl in the Boc-protected amine. Implications: Increased steric bulk may hinder enzymatic degradation or reduce solubility. Molecular weight: 286.37 g/mol ().
- 2-(2-((((Benzyloxy)carbonyl)amino)methyl)pyrrolidin-1-yl)acetic acid Key Difference: Benzyloxycarbonyl (Cbz) instead of Boc. Implications: Cbz requires hydrogenolysis for deprotection. Similarity score: 0.88 compared to the target compound ().
Comparative Data Table
Vorbereitungsmethoden
Asymmetric Hydrogenation of Pyrroline Derivatives
Prochiral Δ¹-pyrroline substrates undergo hydrogenation using chiral catalysts:
Procedure :
A solution of 2,5-dihydro-1H-pyrrole (1.0 eq) in methanol is treated with the chiral catalyst (0.5 mol%) under hydrogen pressure. After 24 h, the mixture is filtered through Celite® and concentrated to yield (S)-pyrrolidine.
Enzymatic Resolution of Racemic Mixtures
Lipase-mediated kinetic resolution achieves enantiomeric excess:
| Enzyme | Substrate | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|
| CAL-B | Pyrrolidine-2-carboxylate | 45 | >99 | |
| PPL | Pyrrolidine-3-ol | 38 | 97 |
Boc Protection and Side-Chain Introduction
The nitrogen atom is protected before subsequent functionalization to prevent undesired side reactions.
Boc Protection of Pyrrolidine
Reagents :
-
Boc₂O (1.2 eq)
-
DMAP (0.1 eq)
-
DCM, 0°C → RT
Procedure :
(S)-Pyrrolidine (1.0 eq) is dissolved in DCM under nitrogen. Boc₂O and DMAP are added portionwise. After 12 h, the mixture is washed with 1M HCl (3×), dried (Na₂SO₄), and concentrated.
Yield : 89–94%
Characterization :
-
¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.30–3.50 (m, 4H, NCH₂)
-
[α]D²⁵: -32.5° (c = 1.0, CHCl₃)
Methylamino-Methyl Side-Chain Installation
The Boc-protected pyrrolidine undergoes Mannich-type alkylation:
Reagents :
-
Paraformaldehyde (1.5 eq)
-
Methylamine hydrochloride (1.2 eq)
-
NaBH(OAc)₃ (1.5 eq)
-
DCE, RT
Procedure :
Boc-pyrrolidine (1.0 eq), paraformaldehyde, and methylamine hydrochloride are stirred in dichloroethane for 1 h. NaBH(OAc)₃ is added portionwise over 2 h. After 24 h, the reaction is quenched with sat. NaHCO₃ and extracted with DCM.
Yield : 76–82%
Key Data :
-
HPLC Purity: 98.5%
-
HRMS (ESI+): m/z calcd for C₁₁H₂₂N₂O₂ [M+H]+: 231.1708, found: 231.1703
Q & A
Q. What are the recommended synthetic routes for {(S)-2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid?
- Methodological Answer : The compound can be synthesized via sequential Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by alkylation to introduce the methylamino-methyl and acetic acid moieties. For example:
Boc Protection : React pyrrolidine derivatives with di-tert-butyl dicarbonate in the presence of a base like triethylamine .
Alkylation : Use reductive amination or nucleophilic substitution to introduce the methylamino group.
Acetic Acid Functionalization : Couple the intermediate with acetic acid derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt).
Purification typically involves column chromatography (silica gel) or recrystallization .
Q. How can the stereochemical integrity (S-configuration) of the compound be confirmed experimentally?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol to resolve enantiomers. Compare retention times with a known standard .
- X-ray Crystallography : Solve the crystal structure using SHELX software to unambiguously confirm the absolute configuration .
- Optical Rotation : Measure specific rotation and compare with literature values for related Boc-protected pyrrolidine derivatives .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Inspect gloves for defects before use and dispose of contaminated gloves properly .
- Engineering Controls : Use a fume hood to minimize inhalation risks.
- First Aid : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., amyloid-β aggregates)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to amyloid-β peptides. Prepare the ligand and receptor files using Open Babel and PyMOL, respectively.
- Molecular Dynamics (MD) Simulations : Run simulations in GROMACS with the CHARMM36 force field to assess stability of interactions over time.
- Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding affinities. Validate with experimental aggregation assays (e.g., Thioflavin T fluorescence) .
Q. How to resolve discrepancies in NMR data (e.g., unexpected splitting or shifts) during characterization?
- Methodological Answer :
- Dynamic Effects : Check for restricted rotation around the Boc group or pyrrolidine ring using variable-temperature NMR (VT-NMR).
- Impurity Analysis : Perform LC-MS to detect by-products (e.g., de-Boc derivatives). Use preparative HPLC to isolate impurities for structural elucidation .
- Solvent Compatibility : Ensure deuterated solvents (e.g., CDCl₃ or DMSO-d₆) do not interact with the compound’s functional groups.
Q. What strategies minimize by-products during the alkylation step of the synthesis?
- Methodological Answer :
- Optimized Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF), controlled temperature (-20°C to room temperature), and stoichiometric amounts of alkylating agents.
- Catalysts : Employ phase-transfer catalysts like tetrabutylammonium iodide to enhance reactivity.
- Real-Time Monitoring : Track reaction progress via TLC or inline IR spectroscopy. Quench the reaction promptly after completion to prevent over-alkylation .
Q. How to address low yields in the final coupling step with the acetic acid moiety?
- Methodological Answer :
- Activation of Carboxylic Acid : Pre-activate the acetic acid using HATU or DCC/DMAP to improve electrophilicity.
- Solvent Selection : Use polar aprotic solvents (e.g., DCM or acetonitrile) to stabilize intermediates.
- Microwave-Assisted Synthesis : Apply microwave irradiation (100–150°C, 30 min) to accelerate coupling kinetics .
Data Analysis and Contradiction Management
Q. How to reconcile conflicting crystallographic data (e.g., bond length variations) in structural reports?
- Methodological Answer :
- Refinement Parameters : Re-analyze raw diffraction data using SHELXL with updated scattering factors and restraint dictionaries .
- Twinned Crystals : Check for twinning using PLATON. Apply twin refinement if necessary.
- Comparative Analysis : Cross-reference with analogous structures in the Cambridge Structural Database (CSD) .
Q. What experimental controls validate the compound’s role in modulating enzymatic activity (e.g., protease inhibition)?
- Methodological Answer :
- Negative Controls : Test the compound against enzyme mutants or in the presence of competitive inhibitors.
- Kinetic Assays : Perform Michaelis-Menten analysis to determine inhibition constants (Kᵢ).
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm direct interaction .
Notes on Evidence Utilization
- Safety protocols are derived from SDS documents .
- Synthetic methodologies reference patents and tert-butyl ester chemistry .
- Stereochemical analysis draws on chromatography and crystallography techniques .
- Computational strategies are informed by studies on β-hairpin mimics and amyloid interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
